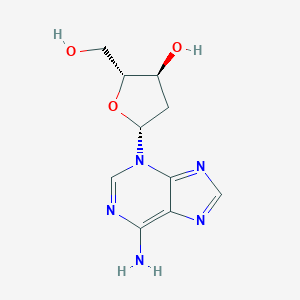
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine, also known as 2'-deoxyadenosine, is a nucleoside that plays an essential role in DNA synthesis. It is composed of a purine base (adenine) and a deoxyribose sugar, which is a component of DNA.
Wirkmechanismus
2'-deoxyadenosine functions as a building block for DNA synthesis. It is incorporated into DNA during replication and repair processes. It forms hydrogen bonds with thymine, which is the complementary base in DNA. This base pairing is crucial for maintaining the integrity of the DNA molecule.
Biochemische Und Physiologische Effekte
2'-deoxyadenosine has several biochemical and physiological effects. It is essential for DNA synthesis and repair, and its absence can lead to DNA damage and mutations. It can also affect cell proliferation and differentiation. Additionally, it has been shown to have antiviral and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2'-deoxyadenosine in lab experiments include its high yield during synthesis, its availability, and its use as a marker for DNA damage and repair studies. However, its limitations include its potential toxicity at high concentrations and its instability in solution.
Zukünftige Richtungen
There are several future directions for research involving 2'-deoxyadenosine. One area of interest is its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Another area of interest is its use as a precursor for the synthesis of modified nucleosides and nucleotides with unique properties. Additionally, its role in DNA damage and repair processes is still not fully understood and requires further investigation.
In conclusion, 2'-deoxyadenosine is a crucial molecule in DNA synthesis and repair processes. Its synthesis method is efficient, and it has several scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2'-deoxyadenosine could lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 2'-deoxyadenosine involves the reaction between adenine and 2-deoxy-D-ribose. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid or sulfuric acid. The resulting product is purified using chromatography techniques. The yield of the synthesis process is typically high, making it an efficient method for producing 2'-deoxyadenosine.
Wissenschaftliche Forschungsanwendungen
2'-deoxyadenosine is widely used in scientific research, including molecular biology, biochemistry, and genetics. It is used as a substrate for enzymes involved in DNA synthesis, such as DNA polymerases. It is also used as a marker for DNA damage and repair studies. Additionally, it is used as a precursor for the synthesis of other nucleosides and nucleotides.
Eigenschaften
CAS-Nummer |
19046-84-5 |
|---|---|
Produktname |
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine |
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-8)15(4-14-9)7-1-5(17)6(2-16)18-7/h3-7,11,16-17H,1-2H2,(H,12,13)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
MSOJDYLXMZCMKC-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=C3C2=NC=N3)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC(=N)C3=C2N=CN3)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC(=C3C2=NC=N3)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




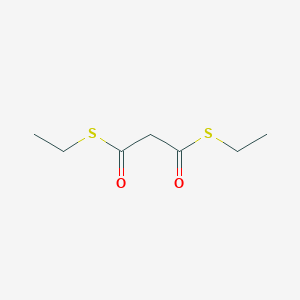


![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
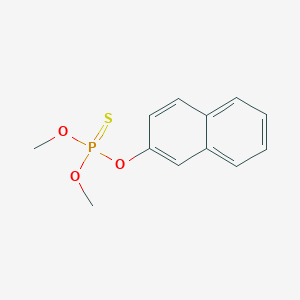
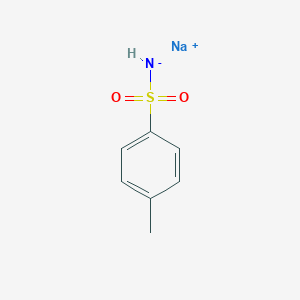
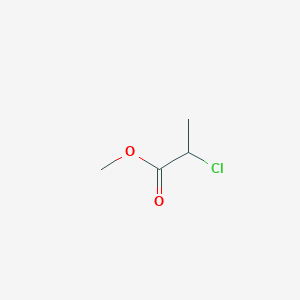
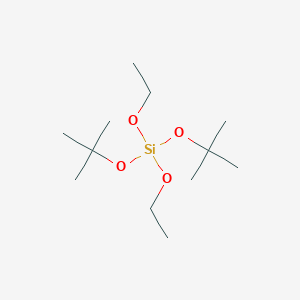
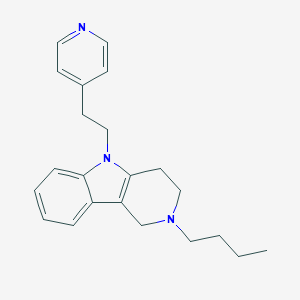
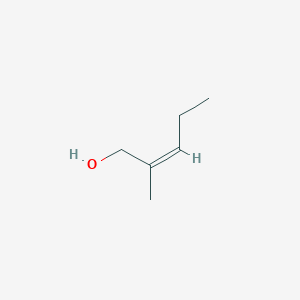
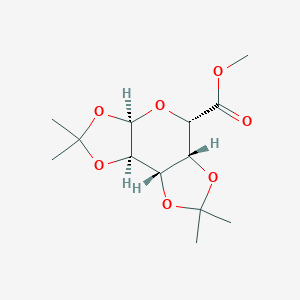

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)